N-[(Dimethylamino)methylene]-cinnamamide
Description
N-[(Dimethylamino)methylene]-cinnamamide is a cinnamamide derivative featuring a dimethylamino methylene group (-N(CH₃)₂-CH=) attached to the amide nitrogen. This structural motif serves as a protective group in organic synthesis, preventing unwanted side reactions during chemical transformations. The dimethylamino methylene moiety is particularly notable for its role in stabilizing reactive intermediates, such as amino groups, under acidic or basic conditions .
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N-(dimethylaminomethylidene)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C12H14N2O/c1-14(2)10-13-12(15)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
VAVFKJNLIHGGJF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Protection Group Efficiency
The dimethylamino methylene group is compared to bulkier alternatives like the N-(di-n-butylamino)methylene group. demonstrates that the di-n-butylamino variant offers superior deprotection control in RNA synthesis, enabling the production of large oligonucleotides without side reactions. In contrast, the dimethylamino group requires fine-tuned deprotection conditions, limiting its use in complex nucleic acid assemblies .
Substituent Effects on Bioactivity
N-Phenyl cinnamamide derivatives (e.g., N-(4-chlorophenyl)m-coumaric amide) exhibit enhanced hepatoprotective and antioxidant activities due to electron-withdrawing substituents (e.g., -Cl) that modulate Nrf2/ARE pathway activation .
Heterocyclic Derivatives
Compounds like 5-Chloro-N-[(dimethylamino)methylene]-3-phenyl-1H-indole-2-carboxamide (CAS 338401-01-7) share the dimethylamino methylene group but incorporate indole or pyrazole cores. These heterocycles confer distinct electronic properties and binding affinities, expanding applications in medicinal chemistry .
Peptide Coupling Reagents
The dimethylamino methylene group is integral to aminium/phosphonium salts like HBTU and HCTU, which are widely used in peptide synthesis. These reagents facilitate rapid amide bond formation but are restricted by the explosive nature of benzotriazole derivatives (e.g., HOBt) .
Physicochemical Properties
Table 1: Key Properties of Selected Cinnamamide Derivatives
*Estimated based on structural analogs.
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